

(-)-Menthyl benzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthyl benzoate

Cat. No.: B10753262

[Get Quote](#)

Technical Guide: (-)-Menthyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **(-)-Menthyl benzoate**, a key chiral intermediate in various chemical and pharmaceutical applications.

Core Compound Information

(-)-Menthyl benzoate is the ester formed from the reaction of (-)-menthol and benzoic acid. Its chirality, derived from the menthyl group, makes it a valuable tool in asymmetric synthesis.

Physicochemical Data

Property	Value	Source(s)
CAS Number	6284-35-1	
Molecular Formula	$C_{17}H_{24}O_2$	
Molecular Weight	260.37 g/mol	
Appearance	Colorless liquid	
Odor	Faintly minty	
Solubility	Poorly soluble in water, miscible with organic solvents.	

Experimental Protocols

Detailed methodologies for the synthesis and enzymatic resolution involving **(-)-Menthyl benzoate** are outlined below.

Synthesis of (-)-Menthyl Benzoate via Fischer Esterification

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

- (-)-Menthol
- Benzoic acid
- Concentrated sulfuric acid (H_2SO_4)
- Methanol (or another suitable solvent like toluene)
- Diethyl ether
- 5% Sodium bicarbonate ($NaHCO_3$) solution
- Saturated sodium chloride ($NaCl$) solution (brine)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (-)-menthol and a molar equivalent of benzoic acid in a suitable solvent (e.g., toluene).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Extraction: Dilute the mixture with diethyl ether and wash sequentially with:
 - Water
 - 5% sodium bicarbonate solution (to neutralize the acid and remove unreacted benzoic acid)
 - Brine
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **(-)-Menthyl benzoate** can be purified by vacuum distillation or column chromatography to yield the final product.

Enzymatic Resolution of DL-Menthyl Benzoate

This protocol describes the enantioselective hydrolysis of racemic menthyl benzoate to produce (-)-menthol, leaving behind (+)-menthyl benzoate. This method is crucial for the industrial production of enantiomerically pure menthol.[\[1\]](#)

Materials:

- D,L-Methyl benzoate
- Sodium phosphate buffer (e.g., pH 7.0, 100 mM)
- Candida rugosa lipase (recombinant or purified)[1]
- Toluene (for extraction)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Suspension: Suspend D,L-methyl benzoate in the sodium phosphate buffer in a reaction vessel.[1]
- Enzyme Addition: Add the Candida rugosa lipase to the suspension.[1]
- Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with vigorous stirring for a set period (e.g., 20 hours).[1] The reaction progress can be monitored by techniques such as gas chromatography (GC) or TLC.
- Extraction: After the reaction, extract the mixture with toluene.[1]
- Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to isolate the mixture of (-)-menthol and unreacted (+)-methyl benzoate.[1]
- Separation: The resulting (-)-menthol and (+)-methyl benzoate can be separated by distillation or chromatography.

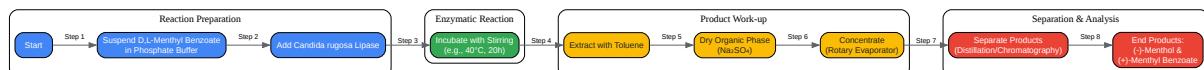
Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of **(-)-Methyl benzoate**.

^1H and ^{13}C NMR Data

The following table summarizes expected chemical shifts for **(-)-Menthyl benzoate**. Actual values may vary depending on the solvent and instrument.

Nucleus	Expected Chemical Shift (ppm)
<hr/>	
¹ H NMR	
Aromatic Protons	7.4 - 8.1
Menthyl Protons	0.8 - 2.2
O-CH (Menthyl)	~4.9
<hr/>	
¹³ C NMR	
Carbonyl Carbon	~166
Aromatic Carbons	128 - 133
Menthyl Carbons	16 - 75


Applications in Research and Development

(-)-Menthyl benzoate serves as a valuable chiral auxiliary and intermediate in asymmetric synthesis. Its applications include:

- Chiral Resolution: As demonstrated in the enzymatic hydrolysis protocol, the benzoate ester of menthol is pivotal in the resolution of racemic mixtures, particularly for the large-scale production of (-)-menthol.
- Asymmetric Synthesis: The chiral methyl group can be used to induce stereoselectivity in a variety of chemical reactions, leading to the formation of enantiomerically enriched products.

Process Workflow Diagram

The following diagram illustrates the experimental workflow for the enzymatic resolution of D,L-Menthyl benzoate.

[Click to download full resolution via product page](#)

Caption: Workflow for the Enzymatic Resolution of DL-Menthyl Benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP1223223A1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(-)-Menthyl benzoate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753262#menthyl-benzoate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com